N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
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Overview
Description
N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isatoic anhydride under acidic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through an amide bond formation. This can be achieved by reacting the intermediate with cyclopentylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction of Nitro Group: Formation of N-cyclopentyl-4-((1-(3-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide.
Reduction of Quinazolinone Core: Formation of N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dihydroquinazolin-3(4H)-yl)methyl)benzamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can be studied for its potential as a pharmacophore. The quinazolinone core is known for its biological activity, and modifications on this scaffold can lead to the discovery of new drugs.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Quinazolinone derivatives have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the nitrobenzyl group may enhance its activity against certain biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is likely related to its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The nitrobenzyl group may enhance binding affinity or specificity, while the cyclopentyl moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-((1-(3-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide: Similar structure but with an amino group instead of a nitro group.
N-cyclopentyl-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrobenzyl group in N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide makes it unique compared to its analogs. This group can undergo specific chemical reactions that other similar compounds cannot, potentially leading to unique biological activities and applications.
Properties
CAS No. |
866016-14-0 |
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Molecular Formula |
C28H26N4O5 |
Molecular Weight |
498.539 |
IUPAC Name |
N-cyclopentyl-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C28H26N4O5/c33-26(29-22-7-1-2-8-22)21-14-12-19(13-15-21)17-31-27(34)24-10-3-4-11-25(24)30(28(31)35)18-20-6-5-9-23(16-20)32(36)37/h3-6,9-16,22H,1-2,7-8,17-18H2,(H,29,33) |
InChI Key |
TVWNRXHUPRVBRJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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